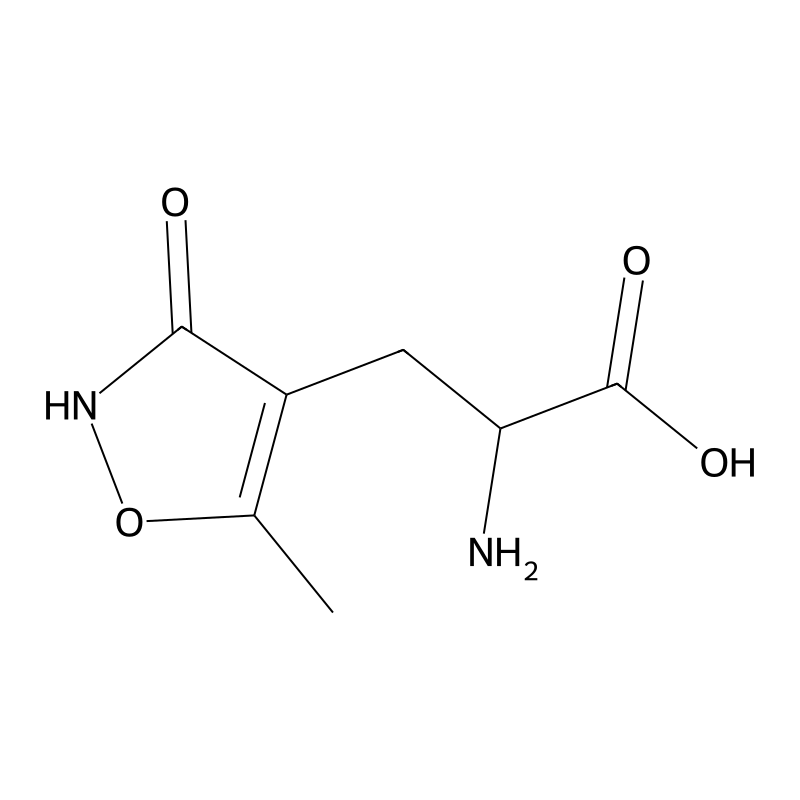

(RS)-AMPA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Here are some areas of scientific research involving AMPA:

Understanding Glutamate Signaling

AMPA acts as a specific agonist for AMPA receptors, mimicking the effects of the neurotransmitter glutamate Source: Wikipedia, [AMPA: ]. Research on AMPA helps scientists understand how glutamate functions in the brain and how it contributes to various neurological processes Source: National Institutes of Health, [PubChem alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid].

Investigating Neurological Disorders

Dysfunction of the glutamate system, including AMPA receptors, has been implicated in various neurological disorders such as depression, Alzheimer's disease, and epilepsy Source: National Institutes of Health, [PubChem alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid]. Studying AMPA can provide insights into the mechanisms of these diseases and potentially lead to new treatment strategies.

Development of Therapeutic Drugs

Due to its role in glutamate signaling, AMPA is a potential target for developing new drugs for neurological conditions. Researchers are investigating compounds that interact with AMPA receptors to modulate their activity for therapeutic purposes Source: PubMed Central, [The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity?: ].

2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid is a compound belonging to the class of amino acids and heterocyclic compounds. Its molecular formula is C₇H₁₀N₂O₄, with a molecular weight of approximately 186.17 g/mol. The compound features an amino group, a carboxylic acid group, and an oxazole ring, which contributes to its unique properties and biological activities. It is also known by its IUPAC name, (R,S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, and has the CAS number 74341-63-2 .

AMPA's primary mechanism of action involves binding to AMPA receptors and triggering excitatory postsynaptic potentials (EPSPs) in neurons. These EPSPs play a critical role in learning, memory, and various brain functions []. Furthermore, AMPA receptor activity is modulated by various accessory proteins, influencing the overall response to the neurotransmitter glutamate.

- Decarboxylation: Removal of the carboxyl group can yield amines.

- N-acylation: The amino group can be acylated to form amides.

- Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

These reactions make it versatile for synthetic applications in organic chemistry.

2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid exhibits significant biological activity, particularly as a neurotransmitter in the central nervous system. It acts primarily as an agonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, which plays a critical role in synaptic plasticity and memory formation. Its neuroprotective effects have been studied in various models of neurodegenerative diseases .

Several synthetic routes have been developed for producing 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid:

- Condensation Reactions: Combining appropriate precursors containing both amino and oxazole functionalities.

- Cyclization Methods: Utilizing cyclization techniques to form the oxazole ring from suitable starting materials.

- Reduction Techniques: Reducing intermediates to achieve the final product with desired stereochemistry.

These methods often require careful control of reaction conditions to optimize yield and purity .

The compound has several applications in various fields:

- Pharmaceuticals: Used in research related to neurological disorders due to its role as an excitatory neurotransmitter.

- Biochemical Research: Serves as a tool for studying synaptic transmission and plasticity.

- Agriculture: Potential applications in developing plant growth regulators due to its structural similarities with natural plant hormones.

Interaction studies have highlighted the binding affinity of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid with various receptors in the brain. Its interactions with the α-amino-3-hydroxy-5-methylisoxazole propionic acid receptor are particularly significant for understanding its neurophysiological effects. Additionally, studies involving its antagonists provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural or functional similarities with 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-3-hydroxypropanoic Acid | C₃H₇NO₃ | Simple structure; lacks oxazole ring |

| 4-Isoxazolepropanoic Acid | C₅H₆N₂O₄ | Contains an isoxazole but different functional groups |

| 2-Amino-N-(5-methylisoxazolyl)acetamide | C₇H₈N₂O₂ | Similar oxazole but with an acetamide functional group |

These compounds differ primarily in their functional groups and biological activities, highlighting the unique role of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid in neurotransmission and potential therapeutic applications .

Multinuclear Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical technique for the structural characterization of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid. This analytical approach provides detailed information about the molecular connectivity, stereochemistry, and dynamic properties of the compound through examination of multiple nuclear environments.

The compound exhibits a molecular formula of C₇H₁₀N₂O₄ with a molecular weight of 186.167 g/mol, presenting distinct nuclear magnetic resonance signatures that facilitate unambiguous structural identification [1] [2]. The presence of the oxazole ring system combined with the amino acid functionality creates a unique magnetic environment that can be thoroughly characterized through multinuclear nuclear magnetic resonance analysis.

¹H and ¹³C Nuclear Magnetic Resonance Correlation Studies

Proton nuclear magnetic resonance spectroscopy of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid reveals characteristic resonances that correspond to the various functional groups within the molecule. The methyl group attached to the oxazole ring displays a distinctive singlet typically observed at approximately 2.4 ppm, representing the three equivalent protons of the 5-methyl substituent [3]. The α-proton of the amino acid moiety appears as a characteristic triplet due to coupling with the adjacent methylene protons, while the CH₂ group linking the amino acid backbone to the oxazole ring exhibits complex multipicity patterns.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the identification of distinct carbon environments. The carbonyl carbon of the oxazole ring typically resonates around 167-168 ppm, while the carboxylic acid carbon appears in the expected range of 170-175 ppm [3]. The oxazole ring carbons demonstrate characteristic chemical shifts that distinguish them from aliphatic carbons, with the quaternary carbon bearing the methyl group and the carbon adjacent to the amino acid chain showing distinct downfield shifts.

The correlation between proton and carbon nuclear magnetic resonance data establishes connectivity patterns essential for complete structural assignment. The methyl carbon correlation with its corresponding protons confirms the substitution pattern on the oxazole ring, while the amino acid portion exhibits typical chemical shift patterns consistent with α-amino acid structures . These correlations are particularly valuable in confirming the regioisomeric identity of the compound and distinguishing it from potential structural isomers.

Two-Dimensional Nuclear Magnetic Resonance for Stereochemical Elucidation

Two-dimensional nuclear magnetic resonance experiments provide critical stereochemical information for 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid. Homonuclear correlation spectroscopy experiments reveal through-bond connectivity patterns that establish the complete carbon skeleton and confirm the substitution pattern on the oxazole ring system [3]. The correlation between the methyl protons and the oxazole ring protons provides unambiguous evidence for the 5-methyl substitution pattern.

Heteronuclear single quantum coherence experiments establish direct carbon-proton connectivities, confirming the assignment of carbon resonances to their corresponding protons. This technique is particularly valuable for differentiating between the various carbon environments within the oxazole ring and the amino acid chain . The heteronuclear multiple bond correlation experiments extend this analysis to reveal long-range carbon-proton interactions, providing information about the connectivity across multiple bonds.

Nuclear Overhauser effect spectroscopy experiments provide crucial stereochemical information about the spatial relationships between protons within the molecule. These experiments are essential for determining the absolute configuration of the amino acid center and the conformational preferences of the molecule in solution [3]. The through-space interactions revealed by nuclear Overhauser effect spectroscopy complement the through-bond connectivity information obtained from other two-dimensional experiments.

High-Resolution Mass Spectrometric Profiling

High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation for 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid. The compound exhibits a theoretical monoisotopic mass of 186.064057 Da, which can be accurately determined using modern high-resolution mass spectrometric instrumentation [1]. Electrospray ionization techniques in both positive and negative ion modes facilitate the detection of various ionization states of the compound.

In positive ion mode, the compound typically forms protonated molecular ions [M+H]⁺ at m/z 187, along with sodium adducts [M+Na]⁺ at m/z 209 [6]. The fragmentation pattern observed in tandem mass spectrometry experiments provides structural information about the compound's connectivity and stability. Common fragmentation pathways include loss of the carboxylic acid group (-45 Da) and cleavage of the bond between the amino acid chain and the oxazole ring.

Negative ion mode analysis reveals the deprotonated molecular ion [M-H]⁻ at m/z 185, which often provides cleaner spectra with less complex fragmentation patterns [6]. The high-resolution accurate mass measurements enable the determination of elemental composition and confirm the molecular formula C₇H₁₀N₂O₄. Isotope pattern analysis further validates the structural assignment by confirming the presence of the expected number of carbon, nitrogen, and oxygen atoms.

Collision-induced dissociation experiments reveal characteristic fragmentation patterns that provide structural information about the compound. The oxazole ring system exhibits specific fragmentation pathways that can be used for structural confirmation and differentiation from related compounds [6]. The amino acid portion of the molecule demonstrates typical fragmentation patterns associated with α-amino acids, including deamination and decarboxylation reactions.

Vibrational Spectroscopy

Vibrational spectroscopy techniques provide complementary structural information for 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid through the identification of characteristic functional group vibrations. The compound contains multiple functional groups that exhibit distinct vibrational frequencies, enabling comprehensive structural characterization through infrared and Raman spectroscopic analysis.

The oxazole ring system contributes several characteristic vibrations that can be readily identified in vibrational spectra. The C=O stretching vibration of the oxazole ring appears as a strong absorption, while the aromatic C=C and C=N vibrations of the heterocyclic ring contribute to the fingerprint region of the spectrum [7]. The amino acid functionality adds additional complexity through N-H stretching vibrations, C-H stretching and bending modes, and carboxylic acid vibrations.

Infrared Absorption Band Assignment

Infrared spectroscopy of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid reveals characteristic absorption bands that can be assigned to specific functional groups within the molecule. The broad O-H stretching vibration of the carboxylic acid group typically appears in the region of 2500-3300 cm⁻¹, often overlapping with N-H stretching vibrations from the amino group. The C=O stretching vibration of the carboxylic acid group appears as a strong absorption around 1700-1750 cm⁻¹.

The oxazole ring contributes several characteristic infrared absorption bands. The C=O stretching vibration of the oxazole ring appears as a strong absorption typically observed around 1650-1680 cm⁻¹, distinguishable from the carboxylic acid carbonyl by its slightly lower frequency [7]. The aromatic C=C and C=N stretching vibrations of the heterocyclic ring contribute to absorptions in the 1400-1600 cm⁻¹ region, while the C-N stretching vibrations appear in the 1000-1300 cm⁻¹ range.

The amino acid portion of the molecule contributes characteristic absorption bands including N-H deformation vibrations around 1650 cm⁻¹, C-H stretching vibrations in the 2800-3000 cm⁻¹ region, and various C-H bending modes in the fingerprint region below 1500 cm⁻¹. The methyl group on the oxazole ring contributes symmetric and asymmetric C-H stretching vibrations around 2850-2950 cm⁻¹, along with characteristic methyl deformation vibrations.

Raman Spectral Fingerprinting

Raman spectroscopy provides complementary vibrational information for 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid, particularly valuable for the characterization of symmetric vibrations and carbon-carbon stretching modes. The technique offers distinct advantages for the analysis of aqueous solutions and provides enhanced sensitivity for aromatic ring vibrations compared to infrared spectroscopy.

The oxazole ring system exhibits characteristic Raman bands that serve as diagnostic indicators for this heterocyclic system. The ring breathing modes and symmetric stretching vibrations of the oxazole ring appear as strong Raman bands in the 800-1200 cm⁻¹ region, while the aromatic C=C stretching vibrations contribute to bands in the 1400-1600 cm⁻¹ range. The C=O stretching vibration of the oxazole ring appears as a strong Raman band, often more intense than the corresponding infrared absorption.

The amino acid functionality contributes several characteristic Raman bands including C-C stretching vibrations of the backbone, C-N stretching modes, and various skeletal vibrations. The carboxylic acid group exhibits characteristic Raman bands including C=O stretching vibrations and C-O stretching modes. The methyl group attached to the oxazole ring contributes symmetric C-H stretching vibrations that appear as strong Raman bands around 2850-2950 cm⁻¹.

The Raman spectrum serves as a molecular fingerprint for 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid, enabling unambiguous identification and differentiation from related compounds [8]. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational characterization that complements the structural information obtained from nuclear magnetic resonance and mass spectrometric analyses.

| Spectroscopic Technique | Key Diagnostic Features | Typical Frequency/Chemical Shift Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methyl group singlet | 2.4 ppm |

| ¹³C Nuclear Magnetic Resonance | Oxazole carbonyl carbon | 167-168 ppm |

| ¹³C Nuclear Magnetic Resonance | Carboxylic acid carbon | 170-175 ppm |

| High-Resolution Mass Spectrometry | Molecular ion [M+H]⁺ | m/z 187 |

| High-Resolution Mass Spectrometry | Sodium adduct [M+Na]⁺ | m/z 209 |

| Infrared Spectroscopy | Carboxylic acid C=O stretch | 1700-1750 cm⁻¹ |

| Infrared Spectroscopy | Oxazole C=O stretch | 1650-1680 cm⁻¹ |

| Infrared Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ |

| Raman Spectroscopy | Ring breathing modes | 800-1200 cm⁻¹ |

| Raman Spectroscopy | Aromatic C=C stretch | 1400-1600 cm⁻¹ |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

[Ligands of the AMPA-subtype glutamate receptors: mechanisms of action and novel chemotypes]

E V Radchenko, A S Tarakanova, D S Karlov, M I Lavrov, V A PalyulinPMID: 34142526 DOI: 10.18097/PBMC20216703187

Abstract

Ionotropic glutamate receptors of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype play a key role in synaptic plasticity representing one of the mechanisms for learning and memory formation. They can also serve as targets for the development of novel classes of pharmaceuticals for the treatment or substantive correction of many serious neurodegenerative and psychoneurological disorders. The search and studies of various types of AMPA receptor ligands attract considerable attention from academic organizations and pharmaceutical companies all over the world. This review mainly focuses on recent advances in this field. The architecture and operational mechanism of the receptor as well as its major binding sites and ligand types are considered. Special attention is paid to the studies of mechanisms of action and novel chemotypes of AMPA receptor agonists and competitive antagonists, positive and negative allosteric modulators, auxiliary protein-dependent allosteric modulators, and ion channel blockers.Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors

Koffi Sénam Etsè, Jerzy Dorosz, Katrine McLain Christensen, Jean-Yves Thomas, Iuliana Botez Pop, Eric Goffin, Thomas Colson, Pierre Lestage, Laurence Danober, Bernard Pirotte, Jette Sandholm Kastrup, Pierre FrancottePMID: 34242002 DOI: 10.1021/acschemneuro.1c00255

Abstract

On the basis of the activity of 1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors, thiochroman 1,1-dioxides were designed applying the isosteric replacement concept. The new compounds expressed strong modulatory activity on AMPA receptors, although lower than their corresponding benzothiadiazine analogues. The pharmacokinetic profile of three thiochroman 1,1-dioxides (

,

,

) was examined

after oral administration, showing that these compounds freely cross the blood-brain barrier. Structural analysis was achieved using X-ray crystallography after cocrystallization of the racemic compound

in complex with the ligand-binding domain of GluA2 (L504Y/N775S). Interestingly, both enantiomers of

were found to interact with the GluA2 dimer interface, almost identically to its benzothiadiazine analogue, BPAM344 (

). The interactions of the two enantiomers in the cocrystal were further analyzed (mapping Hirshfeld surfaces and 2D fingerprint) and compared to those of

. Taken together, these data explain the lower affinity on AMPA receptors of thiochroman 1,1-dioxides compared to their corresponding 1,2,4-benzothiadiazine 1,1-dioxides.

Glyphosate and aminomethylphosphonic acid (AMPA) in urine of children and adolescents in Germany - Human biomonitoring results of the German Environmental Survey 2014-2017 (GerES V)

Nora Lemke, Aline Murawski, Maria I H Schmied-Tobies, Enrico Rucic, Hans-Wolfgang Hoppe, André Conrad, Marike Kolossa-GehringPMID: 34274860 DOI: 10.1016/j.envint.2021.106769

Abstract

Since the 1970s, glyphosate has become the most used herbicide of the world. The general population is ubiquitously exposed to glyphosate. Its long-term toxicity, carcinogenic potential and other health effects are controversially discussed. Even though the possible health impacts of glyphosate are of global concern, no population-wide monitoring of glyphosate was done yet. This study presents the worldwide first population-representative data on glyphosate and its metabolite aminomethylphosphonic acid (AMPA) for children and adolescents. 2144 first-morning void urine samples of 3-17-year-old children and adolescents living in Germany were analysed for concentrations of glyphosate and AMPA in the German Environmental Survey for Children and Adolescents 2014-2017 (GerESV). In 52 % of the samples (46 % for AMPA) the urinary glyphosate concentrations were above the limit of quantification of 0.1 µg/L. The geometric mean concentrations were 0.107 µg/L (0.090 µg/g) for glyphosate and 0.100 µg/L (0.085 µg/g

) for AMPA. No clear association between exposure to glyphosate or AMPA and vegetarian diet or consumption of cereals, pulses, or vegetables could be identified. The low quantification rate and the 95th percentiles for glyphosate and AMPA of around 0.5 µg/L demonstrate an overall low exposure of the young population in Germany.

Glyphosate and AMPA Induce Alterations in Expression of Genes Involved in Chromatin Architecture in Human Peripheral Blood Mononuclear Cells (In Vitro)

Ewelina Woźniak, Edyta Reszka, Ewa Jabłońska, Jaromir Michałowicz, Bogumiła Huras, Bożena BukowskaPMID: 33803994 DOI: 10.3390/ijms22062966

Abstract

We have determined the effect of glyphosate and aminomethylphosphonic acid (AMPA) on expression of genes involved in chromatin architecture in human peripheral blood mononuclear cells (PBMCs). The cells were incubated with glyphosate and AMPA in the concentrations ranging from 0.5 to 100 μM and from 0.5, to 250 μM, respectively. The expression profile of the following genes by quantitative Real-Time PCR was evaluated: Genes involved in the DNA methylation (,

) and DNA demethylation process (

) and those involved in chromatin remodeling: genes involved in the modification of histone methylation (

,

) and genes involved in the modification of histone deacetylation (

,

). Gene profiling showed that glyphosate changed the expression of

,

, and

, while AMPA changed the expression of

and

. The results also revealed that glyphosate at lower concentrations than AMPA upregulated the expression of the tested genes. Both compounds studied altered expression of genes, which are characteristic for the regulation of transcriptionally inactive chromatin. However, the unknown activity of many other proteins involved in chromatin structure regulation prevents to carry out an unambiguous evaluation of the effect of tested xenobiotics on the studied process. Undoubtedly, we have observed that glyphosate and AMPA affect epigenetic processes that regulate chromatin architecture.

Environmental enrichment prevents the late effect of acute stress-induced fear extinction deficit: the role of hippocampal AMPA-GluA1 phosphorylation

Leonardo Santana Novaes, Letícia Morais Bueno-de-Camargo, Carolina Demarchi MunhozPMID: 33414437 DOI: 10.1038/s41398-020-01140-6

Abstract

The persistence of anxiety and the deficit of fear memory extinction are both phenomena related to the symptoms of a trauma-related disorder, such as post-traumatic stress disorder (PTSD). Recently we have shown that single acute restraint stress (2 h) in rats induces a late anxiety-related behavior (observed ten days after stress), whereas, in the present work, we found that the same stress impaired fear extinction in animals conditioned ten days after stress. Fourteen days of environmental enrichment (EE) prevented the deleterious effect of stress on fear memory extinction. Additionally, we observed that EE prevented the stress-induced increase in AMPA receptor GluA1 subunit phosphorylation in the hippocampus, but not in the basolateral amygdala complex and the frontal cortex, indicating a potential mechanism by which it exerts its protective effect against the stress-induced behavioral outcome.Supramammillary neurons projecting to the septum regulate dopamine and motivation for environmental interaction in mice

Andrew J Kesner, Rick Shin, Coleman B Calva, Reuben F Don, Sue Junn, Christian T Potter, Leslie A Ramsey, Ahmed F Abou-Elnaga, Christopher G Cover, Dong V Wang, Hanbing Lu, Yihong Yang, Satoshi IkemotoPMID: 33990558 DOI: 10.1038/s41467-021-23040-z

Abstract

The supramammillary region (SuM) is a posterior hypothalamic structure, known to regulate hippocampal theta oscillations and arousal. However, recent studies reported that the stimulation of SuM neurons with neuroactive chemicals, including substances of abuse, is reinforcing. We conducted experiments to elucidate how SuM neurons mediate such effects. Using optogenetics, we found that the excitation of SuM glutamatergic (GLU) neurons was reinforcing in mice; this effect was relayed by their projections to septal GLU neurons. SuM neurons were active during exploration and approach behavior and diminished activity during sucrose consumption. Consistently, inhibition of SuM neurons disrupted approach responses, but not sucrose consumption. Such functions are similar to those of mesolimbic dopamine neurons. Indeed, the stimulation of SuM-to-septum GLU neurons and septum-to-ventral tegmental area (VTA) GLU neurons activated mesolimbic dopamine neurons. We propose that the supramammillo-septo-VTA pathway regulates arousal that reinforces and energizes behavioral interaction with the environment.Aβ Oligomers Dysregulate Calcium Homeostasis by Mechanosensitive Activation of AMPA and NMDA Receptors

Giulia Fani, Benedetta Mannini, Giulia Vecchi, Roberta Cascella, Cristina Cecchi, Christopher M Dobson, Michele Vendruscolo, Fabrizio ChitiPMID: 33538575 DOI: 10.1021/acschemneuro.0c00811

Abstract

Alzheimer's disease, which is the most common form of dementia, is characterized by the aggregation of the amyloid β peptide (Aβ) and by an impairment of calcium homeostasis caused by excessive activation of glutamatergic receptors (excitotoxicity). Here, we studied the effects on calcium homeostasis caused by the formation of Aβ oligomeric assemblies. We found that Aβ oligomers cause a rapid influx of calcium ions (Ca) across the cell membrane by rapidly activating extrasynaptic

-methyl-d-aspartate (NMDA) receptors and, to a lower extent, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. We also observed, however, that misfolded oligomers do not interact directly with these receptors. Further experiments with lysophosphatidylcholine and arachidonic acid, which cause membrane compression and stretch, respectively, indicated that these receptors are activated through a change in membrane tension induced by the oligomers and transmitted mechanically to the receptors via the lipid bilayer. Indeed, lysophosphatidylcholine is able to neutralize the oligomer-induced activation of the NMDA receptors, whereas arachidonic acid activates the receptors similarly to the oligomers with no additive effects. An increased rotational freedom observed for a fluorescent probe embedded within the membrane in the presence of the oligomers also indicates a membrane stretch. These results reveal a mechanism of toxicity of Aβ oligomers in Alzheimer's disease through the perturbation of the mechanical properties of lipid membranes sensed by NMDA and AMPA receptors.

Computation of the electroencephalogram (EEG) from network models of point neurons

Pablo Martínez-Cañada, Torbjørn V Ness, Gaute T Einevoll, Tommaso Fellin, Stefano PanzeriPMID: 33798190 DOI: 10.1371/journal.pcbi.1008893